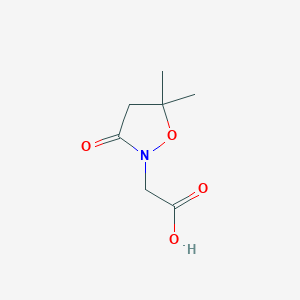
2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid”, also known as DOAA, is a pharmaceutical intermediate used in the drug development process. It has a molecular weight of 173.17 .
Molecular Structure Analysis
The IUPAC name for this compound is “2-(5,5-dimethyl-3-oxoisoxazolidin-2-yl)acetic acid” and its InChI code is "1S/C7H11NO4/c1-7(2)3-5(9)8(12-7)4-6(10)11/h3-4H2,1-2H3,(H,10,11)" . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用
Synthesis and Derivatives
- The compound is used as an intermediate in the synthesis of various natural and nonnatural α-amino acids and their derivatives (Burger et al., 1992).
- It also plays a role in the improved synthesis of 3H-1,3-oxazol-2-one, which is valuable for various chemical reactions (Tavernier et al., 2010).
Biochemistry and Molecular Structures
- The compound is explored for constructing beta-pseudopeptide foldamers, which have potential applications in biological systems (Luppi et al., 2004).
- A series of derivatives have been synthesized and evaluated for anti-inflammatory properties, indicating its potential in pharmaceutical applications (Nikalje et al., 2015).
- The compound's derivatives are also explored in asymmetric aminohydroxylation for chiral oxazolidin-2-ones, which are important in pharmaceutical chemistry (Barta et al., 2000).
Medicinal Chemistry
- It's involved in the discovery of novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, highlighting its role in developing safer antibacterial drugs (Reck et al., 2005).
- The compound has applications in synthesizing novel aldose reductase inhibitors, indicating its importance in drug development for diabetic complications (Ali et al., 2012).
Chemical Reactions and Catalysis
- It's used in the synthesis of oxazolidin-2-ones via tandem cyclization, highlighting its versatility in chemical synthesis (Sekine et al., 2015).
- The compound also finds use in the study of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in a series of oxazolidinecarbohydrazides (Nogueira et al., 2015).
Miscellaneous Applications
- Its derivatives are used in Lewis Acid-Promoted Atom-Transfer Free Radical Additions, contributing to the field of organic synthesis (Mero and Porter, 1999).
- Research into cyclic aminooxycarbenes involving oxazolidin-2-ylidenes, of which this compound is a variant, is notable for its contribution to nucleophilic carbene chemistry (Couture and Warkentin, 1997).
作用機序
The mechanism of action for this compound is not specified in the retrieved data. As it’s a pharmaceutical intermediate, its mechanism of action would likely depend on the specific drug it’s used to produce.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
2-(5,5-dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-7(2)3-5(9)8(12-7)4-6(10)11/h3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFGUSTYEPVTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(O1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2599748.png)
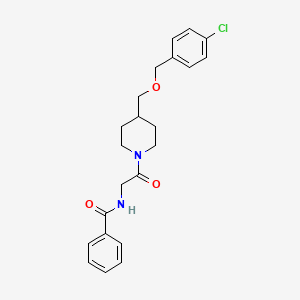


![6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid](/img/structure/B2599754.png)
![[(Z)-[3-(Acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate](/img/structure/B2599756.png)
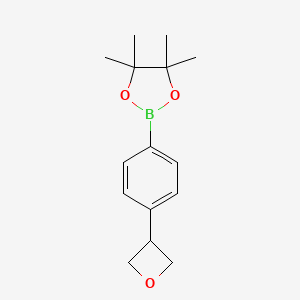
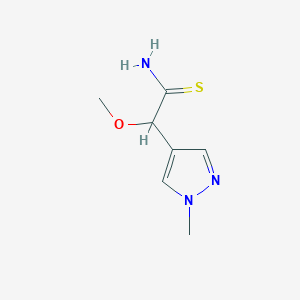
![N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599760.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2599761.png)
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]but-2-ynamide](/img/structure/B2599763.png)
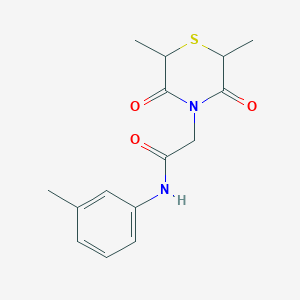
![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2599769.png)
